molecular formula C9H11N5 B2685323 N5-Benzyl-1H-1,2,4-triazole-3,5-diamine CAS No. 21505-06-6

N5-Benzyl-1H-1,2,4-triazole-3,5-diamine

Cat. No. B2685323
CAS RN: 21505-06-6
M. Wt: 189.222
InChI Key: STKMUWKEILTMII-UHFFFAOYSA-N
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Description

“N5-Benzyl-1H-1,2,4-triazole-3,5-diamine” is a chemical compound with the CAS Number: 21505-06-6 . It has a molecular weight of 189.22 . The IUPAC name for this compound is N5-benzyl-1H-1,2,4-triazole-3,5-diamine .


Molecular Structure Analysis

The InChI code for “N5-Benzyl-1H-1,2,4-triazole-3,5-diamine” is 1S/C9H11N5/c10-8-12-9 (14-13-8)11-6-7-4-2-1-3-5-7/h1-5H,6H2, (H4,10,11,12,13,14) . This code can be used to generate a 3D structure of the molecule .


Physical And Chemical Properties Analysis

“N5-Benzyl-1H-1,2,4-triazole-3,5-diamine” is a solid at room temperature .

Scientific Research Applications

Medicinal Chemistry

The 1,2,4-triazole nucleus is found in a wide variety of biologically active molecules. Interest in 1,2,4-triazole chemistry has been increasing rapidly because of diverse biological and pharmaceutical applications . More than 35 drugs containing this nucleus have been released on the market .

Anti-inflammatory Activity

1,2,4-Triazole-embedded heterocycles have acquired immense attention as effective bioactive molecules because of their diverse range of pharmacological properties associated with anti-inflammatory activity .

Antimicrobial Activity

1,2,4-Triazole derivatives have shown significant antimicrobial activity . This makes them potential candidates for the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .

Anticancer Activity

1,2,4-Triazole derivatives have shown noteworthy antiproliferative effect against human acute myeloid leukemia (AML) cells . They have also been used in the drug-discovery studies against cancer cells .

Antioxidant Activity

1,2,4-Triazole derivatives have shown significant antioxidant activity . This makes them potential candidates for the development of new antioxidant drugs .

Antiviral Activity

1,2,4-Triazole derivatives have shown significant antiviral activity . This makes them potential candidates for the development of new antiviral drugs .

DNA Synthesis Inhibition

3,5-Diamino-1,2,4-triazole is used as an inhibitor of DNA synthesis . It also serves as antitumor agents in the treatment of epigenetically-based diseases .

Corrosion Inhibition

3,5-Diamino-1,2,4-triazole acts as a corrosion inhibitor for copper .

Mechanism of Action

While the specific mechanism of action for “N5-Benzyl-1H-1,2,4-triazole-3,5-diamine” is not available, 1,2,4-triazoles are known to interact with various biological targets .

Safety and Hazards

The safety data sheet (SDS) for “N5-Benzyl-1H-1,2,4-triazole-3,5-diamine” recommends wearing personal protective equipment and avoiding contact with skin, eyes, and clothing . It should be handled in a well-ventilated area and containers should be kept securely sealed when not in use .

Future Directions

As for the future directions, while specific information for “N5-Benzyl-1H-1,2,4-triazole-3,5-diamine” is not available, 1,2,4-triazoles are being extensively studied for their potential applications in various fields, including medicinal chemistry .

properties

IUPAC Name

3-N-benzyl-1H-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c10-8-12-9(14-13-8)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKMUWKEILTMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NNC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N5-Benzyl-1H-1,2,4-triazole-3,5-diamine

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